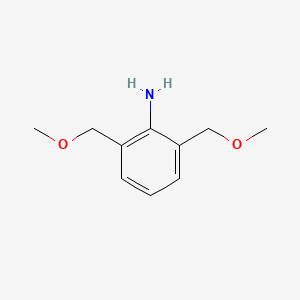![molecular formula C42H55N8O14PS3 · 2Na B1160847 disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate](/img/structure/B1160847.png)
disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-DY547-cGMP is a fluorescently-labeled cyclic nucleotide that is used to study the activation of cyclic nucleotide-gated ion channels, particularly the CNGA2 channel. This compound is designed to mimic the natural cyclic guanosine monophosphate, allowing researchers to visualize and analyze the activation and function of these channels in sensory signal transduction in photoreceptors and olfactory cells .
Wissenschaftliche Forschungsanwendungen
8-DY547-cGMP has a wide range of applications in scientific research, including:
- Chemistry: Used as a fluorescent probe to study the binding and activation of cyclic nucleotide-gated ion channels.
- Biology: Helps in understanding the mechanisms of sensory signal transduction in photoreceptors and olfactory cells.
- Medicine: Potential applications in studying diseases related to sensory signal transduction and developing therapeutic interventions.
- Industry: Used in the development of diagnostic tools and assays for research and clinical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-DY547-cGMP involves the conjugation of the fluorescent dye DY547 to cyclic guanosine monophosphate. The process typically includes the following steps:
Activation of cyclic guanosine monophosphate:
Conjugation with DY547: The activated cyclic guanosine monophosphate is then reacted with the fluorescent dye DY547 under controlled conditions to form 8-DY547-cGMP.
Industrial Production Methods: Industrial production of 8-DY547-cGMP follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of cyclic guanosine monophosphate and DY547.
- Optimization of reaction conditions to ensure high yield and purity.
- Purification and quality control to achieve a product with purity greater than 98% .
Analyse Chemischer Reaktionen
Types of Reactions: 8-DY547-cGMP primarily undergoes binding and activation reactions with cyclic nucleotide-gated ion channels. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
- Reagents: Cyclic guanosine monophosphate, DY547 dye.
- Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the fluorescent label and the cyclic nucleotide.
Major Products: The major product of the reaction is 8-DY547-cGMP itself, which is used for further studies in sensory signal transduction .
Wirkmechanismus
8-DY547-cGMP exerts its effects by binding to cyclic nucleotide-gated ion channels, particularly the CNGA2 channel. The binding of 8-DY547-cGMP to these channels induces a conformational change that opens the channel, allowing the flow of ions. This process is rapid and reversible, and the fluorescent label allows for real-time visualization of channel activation .
Similar Compounds:
- 8-DY547-cAMP: Another fluorescently-labeled cyclic nucleotide used to study cyclic nucleotide-gated ion channels.
- 8-DY647-cGMP: A similar compound with a different fluorescent dye, used for similar applications.
Uniqueness: 8-DY547-cGMP is unique in its ability to mimic the natural cyclic guanosine monophosphate while providing a fluorescent label for visualization. It opens the cyclic nucleotide-gated ion channels with equal efficiency as cyclic guanosine monophosphate, making it a valuable tool for studying these channels .
Eigenschaften
Molekularformel |
C42H55N8O14PS3 · 2Na |
|---|---|
Molekulargewicht |
1069.1 |
IUPAC-Name |
disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2 |
InChI-Schlüssel |
VKTWASDKFOZMCE-UHFFFAOYSA-L |
SMILES |
CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+] |
Synonyme |
1-ethyl-2-((4E)-4-(1-ethyl-3-(4-(2-(methylthio)ethylamino)-4-oxobutyl)-5-sulfonatoindolin-2-ylidene)but-2-en-2-yl)-3,3-dimethyl-3H-indolium-5-sulfonate-guanosine-3/',5/'-cyclic monophosphate, disodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




